4-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a pyridine-2-carboxamide core linked via an ether bond to a 4-membered azetidine ring, which is further substituted with a 4-(trifluoromethoxy)benzenesulfonyl group. The azetidine ring’s compact structure may confer conformational rigidity, influencing pharmacokinetic properties compared to larger cyclic amines like piperidine or piperazine .
Properties
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O5S/c17-16(18,19)27-10-1-3-13(4-2-10)28(24,25)22-8-12(9-22)26-11-5-6-21-14(7-11)15(20)23/h1-7,12H,8-9H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHKEFJMJSNWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry. Its unique structure combines a pyridine ring, an azetidine moiety, and a trifluoromethoxybenzenesulfonyl group, which may enhance its biological activity through improved lipophilicity and stability.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Azetidine moiety : A four-membered saturated ring containing one nitrogen atom.
- Trifluoromethoxybenzenesulfonyl group : A sulfonyl group attached to a benzene ring that has a trifluoromethoxy substituent, enhancing its interaction with biological targets.
Preliminary studies suggest that this compound may modulate the activity of specific enzymes or receptors. The trifluoromethoxy group is believed to increase binding affinity to biological targets, making it a candidate for further pharmacological studies.
In Vitro Studies
Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported, providing insights into its potential efficacy:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
These values suggest that the compound may have significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Antibacterial Activity : In vitro tests have demonstrated that derivatives similar to this compound possess varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group appears to enhance the overall effectiveness of these compounds compared to traditional sulfonamide derivatives.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that modifications in the chemical structure can significantly influence binding affinities. For example, structural analogs with different substituents on the azetidine ring displayed varied interactions with target enzymes, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
BJ49388 (1-[2-(1H-Pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine)
- Structural Differences :
- Replaces the azetidine ring with a piperazine moiety, increasing ring size (6-membered vs. 4-membered) and flexibility.
- Incorporates a pyrazole-ethyl linker absent in the target compound.
- Functional Implications :
BJ49398 (1-(1,3-Benzoxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide)
- Structural Differences :
- Substitutes the sulfonyl group with a benzoxazole ring, reducing polarity and sulfonamide-mediated interactions.
- Uses a pyrrolidine-carboxamide scaffold instead of pyridine-azetidine.
- Functional Implications: Benzoxazole’s electron-deficient aromatic system may enhance binding to hydrophobic pockets but reduce solubility compared to sulfonamides .
Ethyl 4-({[6-(3-Fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate
- Structural Differences :
- Replaces the trifluoromethoxy-sulfonyl group with a fluorophenyl-pyridine carbonyl system.
- Utilizes a piperidine ring esterified at the 1-position.
- Functional Implications :
Comparative Analysis Table
Research Findings and Implications
- Azetidine vs. Piperazine/Piperidine : The target compound’s azetidine ring likely reduces off-target interactions compared to bulkier piperazine derivatives, as seen in BJ49388 .
- Sulfonamide vs. Benzoxazole : The sulfonyl group in the target compound may improve solubility and target engagement over benzoxazole-containing analogs like BJ49398, which rely on hydrophobic interactions .
- Trifluoromethoxy Group: Shared with BJ49388, this substituent enhances resistance to oxidative metabolism, a critical advantage over non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
